Rhythmy
Description
Rhythmy is a pharmaceutical compound primarily utilized in the treatment of insomnia and pre-anesthetic sedation. Based on formulary data from recent hospital guidelines (2024), this compound 1 mg/T contains Rilmazafone hydrochloride hydrate, a benzodiazepine receptor agonist prodrug metabolized into active triazolo-benzodiazepines . It is prescribed at doses of 1–2 mg before sleep, with a 30-day administration limit to mitigate dependency risks. Notably, the trade name "this compound" has also been associated with Rilmenidine, an antihypertensive α2-adrenoceptor agonist, in older synthesis patents . However, this article focuses on this compound as Rilmazafone hydrochloride hydrate due to its prominence in contemporary clinical practice.
Properties
Molecular Formula |
C21H25Cl3N6O5 |
|---|---|
Molecular Weight |
547.8 g/mol |
IUPAC Name |
5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide;dihydrate;hydrochloride |
InChI |
InChI=1S/C21H20Cl2N6O3.ClH.2H2O/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23;;;/h3-9H,10-11,24H2,1-2H3,(H,25,30);1H;2*1H2 |
InChI Key |
UWTWLIQPJSLNEN-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.O.O.Cl |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.O.O.Cl |
Synonyms |
1-(2-(2-chlorobenzoyl)-4-chlorophenyl)-5-glycylaminomethyl-3-dimethylaminocarbonyl-1H-1,2,4-triazole hydrochloride 450191-S rilmazafone rilmazafone hydrochloride S 450191 S-450191 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Rhythmy (Rilmazafone) belongs to the benzodiazepine receptor agonist class, which includes compounds like Lormetazepam and Zolpidem . Below is a detailed comparison based on pharmacological profiles, clinical applications, and safety data derived from formulary guidelines and synthesis literature.
Table 1: Key Pharmacological Properties
Functional Similarities
- Mechanism of Action : All three compounds enhance GABAergic neurotransmission by binding to GABAA receptors, promoting sedation and anxiolysis .
- Therapeutic Use : Primarily indicated for insomnia, with this compound additionally approved for pre-anesthetic sedation .
Structural and Pharmacokinetic Differences
- Prodrug vs.
- Elimination Half-Life : Rilmazafone’s metabolites have a half-life of ~18 hours, whereas Lormetazepam’s is 10–12 hours, affecting next-day residual effects .
Research Findings and Clinical Implications
- Efficacy : this compound’s 1–2 mg dose achieves comparable sedation to Lormetazepam 1 mg, as per formulary equivalency recommendations .
- Special Populations : this compound’s dosage for elderly patients (2 mg) suggests a favorable safety profile, though direct comparative studies are absent in the evidence .
- Toxicological Similarity : Per EPA guidelines, this compound and Lormetazepam share "functional similarity" due to overlapping mechanisms, enabling risk extrapolation in mixtures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
